

Safety and handling of 4-(4-Piperidyl)-1-butanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Piperidyl)-1-butanol
Hydrochloride

Cat. No.: B1362402

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-(4-Piperidyl)-1-butanol Hydrochloride**

Foreword: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. **4-(4-Piperidyl)-1-butanol Hydrochloride**, a versatile piperidine derivative, represents a key building block in medicinal chemistry, particularly for targeting the central nervous system.^[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to various research applications.^[1] However, as with any specialized chemical, a thorough understanding of its safe handling is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety.

This guide is designed for the trained researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all template in favor of a logically structured approach tailored to the known and inferred properties of this compound. The core philosophy is one of proactive risk management. While specific toxicological data for **4-(4-Piperidyl)-1-butanol Hydrochloride** is not extensively documented, the known hazards of its parent structure, piperidine, demand a conservative and cautious approach.^{[2][3]} This document synthesizes established safety protocols with the causal reasoning behind them, empowering you to work with confidence and security.

Section 1: Compound Profile and Hazard

Assessment

Physicochemical & Structural Information

4-(4-Piperidyl)-1-butanol Hydrochloride is a white to off-white crystalline solid, a characteristic that influences its potential for aerosolization if handled improperly.[\[1\]](#) Its solubility in water and various organic solvents is a key property for its use in formulations.[\[1\]](#)

Property	Value	Source(s)
Chemical Name	4-(piperidin-4-yl)butan-1-ol hydrochloride	[4]
CAS Number	199475-41-7	[4]
Molecular Formula	C ₉ H ₂₀ ClNO	[4]
Molecular Weight	193.71 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Solubility	Soluble in water and various organic solvents	[1]

Toxicological Profile: An Evidence-Based Inference

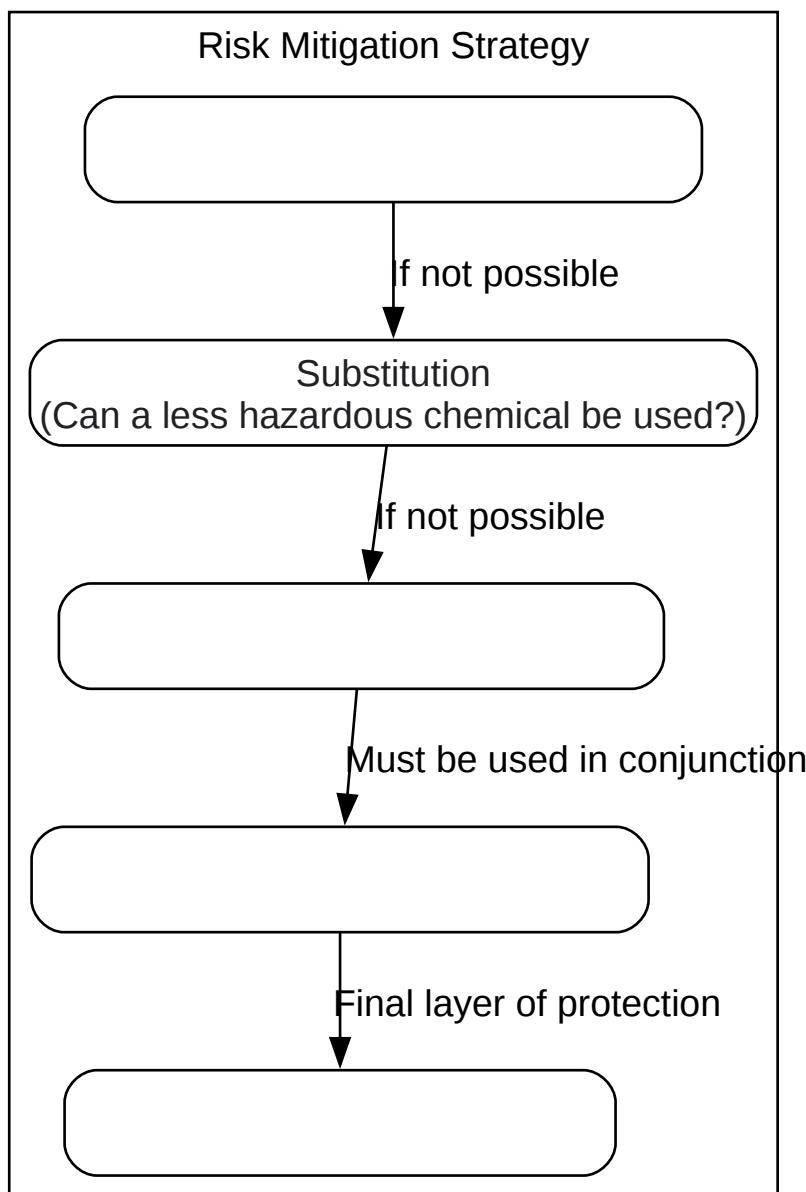
Direct and comprehensive toxicological studies on **4-(4-Piperidyl)-1-butanol Hydrochloride** are limited. Therefore, a risk assessment must be grounded in the well-documented toxicology of piperidine and related derivatives. This precautionary principle is central to ensuring laboratory safety.

The piperidine moiety itself is associated with significant health hazards:

- Moderate Acute Toxicity: The parent compound, piperidine, exhibits moderate acute oral toxicity in animal studies, with LD₅₀ values in rats ranging from 133 to 740 mg/kg body weight.[\[2\]](#)

- **Dermal and Inhalation Hazard:** Piperidine is classified as toxic by inhalation and can be absorbed through the skin in sufficient quantities to cause severe systemic effects, including lethality in animal models.[\[2\]](#) It is known to cause severe skin burns.[\[2\]](#)
- **Irritation:** Human data for piperidine indicates it is an irritant, with an irritation threshold reported at 26 ppm.[\[5\]](#) Inhalation can lead to sore throat, coughing, and labored breathing.[\[5\]](#)

Conclusion for 4-(4-Piperidyl)-1-butanol Hydrochloride: Given these data, it is prudent to treat **4-(4-Piperidyl)-1-butanol Hydrochloride** as a substance that is harmful if swallowed, potentially toxic in contact with skin or if inhaled, and a skin and eye irritant. The solid nature of the compound means the primary inhalation risk comes from dust or aerosols generated during handling.


Hazard Identification Summary

Hazard Class	GHS Classification (Inferred)	Rationale
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	Based on piperidine toxicology. [2]
Acute Dermal Toxicity	Category 3/4 (Toxic/Harmful in contact with skin)	Based on high dermal absorption of piperidine. [2]
Acute Inhalation Toxicity	Category 4 (Harmful if inhaled as dust)	Based on piperidine inhalation toxicity. [2]
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	Based on corrosive nature of piperidine. [2]
Eye Damage/Irritation	Category 2A (Causes serious eye irritation)	Based on general properties of amine hydrochlorides and piperidine. [5]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Protocol

Effective safety is not just about personal protective equipment (PPE). It is a systematic approach that prioritizes eliminating or minimizing the hazard at its source. The following

workflow illustrates the mandatory decision-making process before handling the compound.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls workflow for risk assessment.

Engineering Controls: Your First Line of Defense

The primary goal is to prevent the compound, particularly as a fine powder, from becoming airborne or coming into contact with the operator.

- Primary Handling: All weighing and initial dilutions of **4-(4-Piperidyl)-1-butanol Hydrochloride** must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This captures any dust at the source.
- Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, preventing the accumulation of any fugitive emissions.

Administrative Controls: Standardizing Safe Practices

Written protocols and designated procedures are critical for ensuring consistent and safe operations.

- Standard Operating Procedure (SOP): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.
- Designated Area: Clearly mark an area within the lab for the storage and handling of this compound. Access should be restricted to authorized and trained personnel.
- Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE selection must be based on the inferred risks of irritation and potential dermal toxicity.

PPE Component	Specification	Rationale and Best Practices
Hand Protection	Nitrile or Neoprene Gloves (ASTM D6978)	Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected. [6]
Eye Protection	Safety Goggles or Safety Glasses with Side Shields	Must provide a complete seal around the eyes to protect from airborne dust. A face shield should be worn over goggles if there is a significant risk of splashing during solution preparation. [7]
Body Protection	Long-sleeved Laboratory Coat	Should be fully buttoned. Consider a chemically resistant gown if handling larger quantities or performing procedures with a higher splash potential.
Respiratory Protection	Not typically required if handled in a fume hood.	If engineering controls fail or for emergency spill response outside a hood, a NIOSH-approved respirator with a P100 filter (for particulates) is required. [7]

Section 3: Standard Operating Procedures (SOPs)

SOP for Weighing and Solution Preparation

- Preparation:
 - Don all required PPE (double nitrile gloves, lab coat, safety goggles).

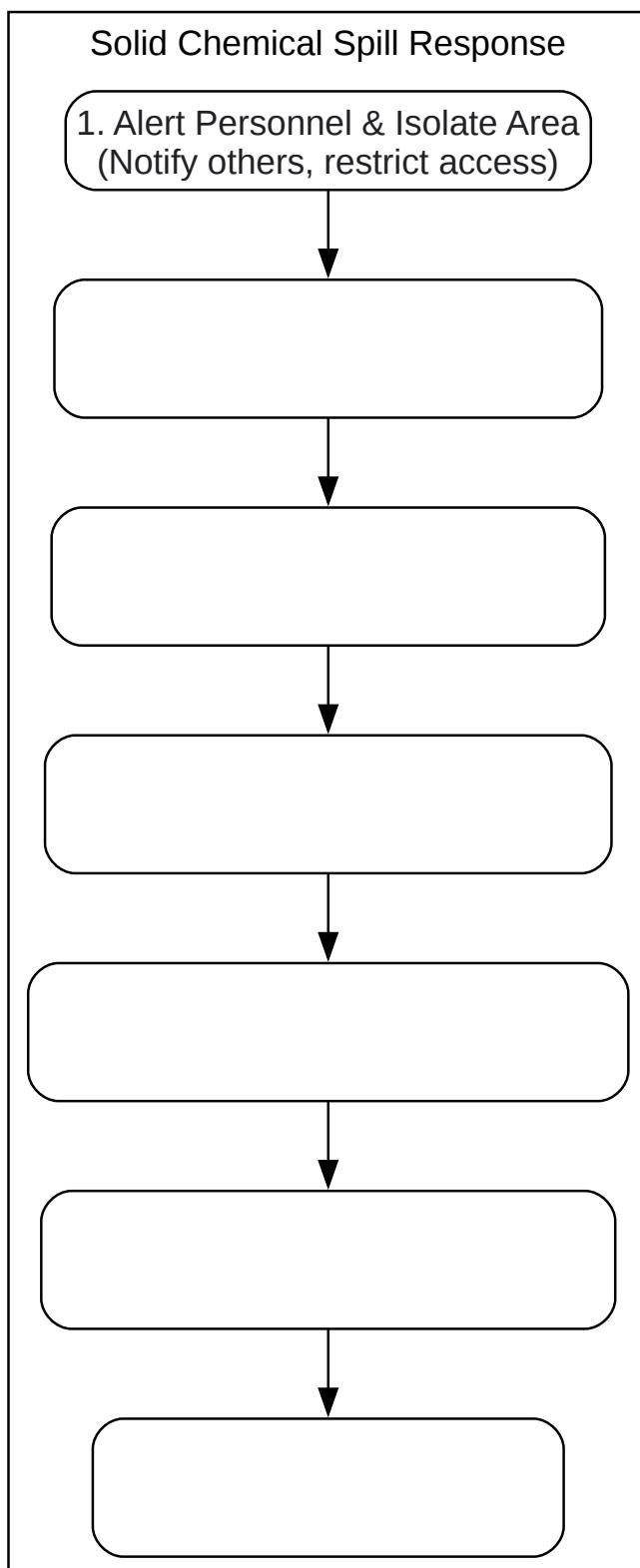
- Verify that the chemical fume hood is functioning correctly (check airflow monitor).
- Decontaminate the work surface inside the fume hood.
- Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the hood.
- Execution:
 - Carefully open the container of **4-(4-Piperidyl)-1-butanol Hydrochloride**, avoiding any puff of powder.
 - Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and close to the work surface to minimize dust generation.
 - Once weighed, carefully transfer the solid to the receiving vessel.
 - Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.
 - Cap the vessel and mix via sonication or vortexing as required.
- Cleanup:
 - Carefully wipe down the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.
 - Wipe down the work surface of the fume hood.
 - Securely close the stock container of the chemical.
 - Remove outer gloves and dispose of them in the designated hazardous waste container.
 - Remove remaining PPE and wash hands thoroughly.

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

- Incompatibility: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Section 4: Emergency Response Protocols


Prompt and correct action during an emergency is critical to mitigating harm.

First Aid Measures

Exposure Route	Action
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention. [7] [8]
Skin Contact	Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Use an emergency shower if the area of contact is large. Seek medical attention if irritation persists. [7] [8]
Inhalation	Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Solid Spill Response Protocol

This workflow outlines the procedure for a manageable spill (e.g., <1 gram) inside a laboratory setting. For larger spills, evacuate the area and contact emergency services.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a solid chemical spill.

Detailed Spill Cleanup Steps:

- Control and Contain: Prevent the powder from becoming airborne. Do not use a dry brush or sweep vigorously. If available, gently cover the spill with absorbent pads or wet paper towels to dampen the powder.[6][9]
- Collect: Using a plastic dustpan and scoop, gently sweep the dampened material and place it into a heavy-duty plastic bag or a labeled waste container.[9]
- Decontaminate: Once the bulk material is removed, decontaminate the area. Use a cloth dampened with soap and water to wipe the spill surface. Follow with a clean water rinse, and finally a dry cloth. All cleaning materials must be disposed of as hazardous waste.[8]
- Disposal: Seal the waste container, label it clearly as "Hazardous Waste: **4-(4-Piperidyl)-1-butanol Hydrochloride**," and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.

Section 5: References

- National Industry Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. --INVALID-LINK--
- Canadian Centre for Occupational Health and Safety (CCOHS). (2023). Spill Response - Chemicals. --INVALID-LINK--
- ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids [Table]. In Plant toxins: alkaloids and their toxicities. --INVALID-LINK--
- CymitQuimica. (n.d.). CAS 199475-41-7: **4-(4-Piperidyl)-1-butanol Hydrochloride**. --INVALID-LINK--
- JoDrugs. (n.d.). piperidine. --INVALID-LINK--
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. --INVALID-LINK--
- East Tennessee State University (ETSU) Environmental Health & Safety Office (EHSO). (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. --INVALID-LINK--

- University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety. --INVALID-LINK--
- American Chemical Society (ACS). (n.d.). Guide for Chemical Spill Response. --INVALID-LINK--
- ChemicalBook. (2022). **4-(4-Piperidyl)-1-butanol Hydrochloride** | 199475-41-7. --INVALID-LINK--
- National Center for Biotechnology Information (NCBI). (n.d.). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). --INVALID-LINK--
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. --INVALID-LINK--
- APAC Pharmaceutical LLC. (n.d.). **4-(4-Piperidyl)-1-butanol Hydrochloride**(CAS:199475-41-7). --INVALID-LINK--
- ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica. --INVALID-LINK--
- Advanced ChemBlocks Inc. (n.d.). 4-(piperidin-4-yl)butan-1-ol hydrochloride. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 199475-41-7: 4-(4-Piperidyl)-1-butanol Hydrochloride [cymitquimica.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. researchgate.net [researchgate.net]

- 4. 4-(piperidin-4-yl)butan-1-ol hydrochloride 95% | CAS: 199475-41-7 | AChemBlock [achemblock.com]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- To cite this document: BenchChem. [Safety and handling of 4-(4-Piperidyl)-1-butanol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362402#safety-and-handling-of-4-(4-piperidyl)-1-butanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com